molecular formula C40H55ClN2O2 B14685380 1,4-Benzenediamine, 2-chloro-N,N'-bis[[4-(decyloxy)phenyl]methylene]- CAS No. 36283-84-8

1,4-Benzenediamine, 2-chloro-N,N'-bis[[4-(decyloxy)phenyl]methylene]-

Cat. No.: B14685380
CAS No.: 36283-84-8
M. Wt: 631.3 g/mol
InChI Key: VQLKKQMNLPHIEA-UHFFFAOYSA-N
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Description

1,4-Benzenediamine, 2-chloro-N,N’-bis[[4-(decyloxy)phenyl]methylene]- is a complex organic compound that belongs to the class of substituted benzenediamines. This compound is characterized by the presence of a benzene ring substituted with two amino groups, a chlorine atom, and two decyloxyphenylmethylene groups. It is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Benzenediamine, 2-chloro-N,N’-bis[[4-(decyloxy)phenyl]methylene]- typically involves multiple steps:

    Starting Materials: The synthesis begins with 1,4-benzenediamine and 2-chloro-1,4-phenylenediamine.

    Reaction with Decyloxybenzaldehyde: The amino groups of the starting materials react with decyloxybenzaldehyde under acidic conditions to form the corresponding Schiff bases.

    Cyclization: The Schiff bases undergo cyclization to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Batch Reactors: Using batch reactors to control the reaction conditions precisely.

    Catalysts: Employing catalysts to enhance the reaction rate and yield.

    Purification: Utilizing purification techniques such as recrystallization and chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1,4-Benzenediamine, 2-chloro-N,N’-bis[[4-(decyloxy)phenyl]methylene]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzenediamine derivatives.

Scientific Research Applications

1,4-Benzenediamine, 2-chloro-N,N’-bis[[4-(decyloxy)phenyl]methylene]- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 1,4-Benzenediamine, 2-chloro-N,N’-bis[[4-(decyloxy)phenyl]methylene]- involves:

    Molecular Targets: The compound interacts with specific enzymes and proteins, altering their activity.

    Pathways: It can modulate biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzenediamine: A simpler analog without the decyloxyphenylmethylene groups.

    1,4-Benzenediamine, N-phenyl-: Contains a phenyl group instead of decyloxyphenylmethylene groups.

    1,2-Benzenediamine, 4-chloro-: Similar structure but with different substitution patterns.

Uniqueness

1,4-Benzenediamine, 2-chloro-N,N’-bis[[4-(decyloxy)phenyl]methylene]- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

36283-84-8

Molecular Formula

C40H55ClN2O2

Molecular Weight

631.3 g/mol

IUPAC Name

N-[3-chloro-4-[(4-decoxyphenyl)methylideneamino]phenyl]-1-(4-decoxyphenyl)methanimine

InChI

InChI=1S/C40H55ClN2O2/c1-3-5-7-9-11-13-15-17-29-44-37-24-19-34(20-25-37)32-42-36-23-28-40(39(41)31-36)43-33-35-21-26-38(27-22-35)45-30-18-16-14-12-10-8-6-4-2/h19-28,31-33H,3-18,29-30H2,1-2H3

InChI Key

VQLKKQMNLPHIEA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C=NC2=CC(=C(C=C2)N=CC3=CC=C(C=C3)OCCCCCCCCCC)Cl

Origin of Product

United States

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